molecular formula C7H11ClN2O B055848 2-(2-Hydroxyethylamino)-pyridine hydrochloride CAS No. 117043-32-0

2-(2-Hydroxyethylamino)-pyridine hydrochloride

Cat. No.: B055848
CAS No.: 117043-32-0
M. Wt: 174.63 g/mol
InChI Key: OFWPACZQDGOJDK-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylamino)-pyridine hydrochloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a hydroxyethylamino group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylamino)-pyridine hydrochloride typically involves the reaction of 2-chloropyridine with ethanolamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)-pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxyethylamino)-pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)-pyridine hydrochloride involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylpyridine: Similar structure but lacks the hydroxy group.

    2-(2-Hydroxyethylamino)-benzene: Similar functional groups but with a benzene ring instead of a pyridine ring.

Uniqueness

2-(2-Hydroxyethylamino)-pyridine hydrochloride is unique due to the presence of both the hydroxyethylamino group and the pyridine ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

2-(pyridin-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c10-6-5-9-7-3-1-2-4-8-7;/h1-4,10H,5-6H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWPACZQDGOJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385150
Record name 2-(2-Hydroxyethylamino)-pyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117043-32-0
Record name 2-(2-Hydroxyethylamino)-pyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117043-32-0
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